Stendomycidin

Description

Stendomycidin is a polyketide-derived antibiotic compound initially isolated from Streptomyces species. It exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and mycobacteria, by inhibiting cell wall synthesis through binding to lipid II intermediates . Its molecular structure features a macrolide backbone with glycosidic side chains, distinguishing it from other polyketides like erythromycin and amphotericin B. While this compound’s exact mechanism shares similarities with vancomycin, its unique structural modifications confer reduced nephrotoxicity and enhanced solubility .

Properties

CAS No. |

21948-17-4 |

|---|---|

Molecular Formula |

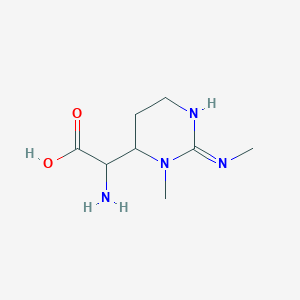

C8H16N4O2 |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

2-amino-2-(3-methyl-2-methylimino-1,3-diazinan-4-yl)acetic acid |

InChI |

InChI=1S/C8H16N4O2/c1-10-8-11-4-3-5(12(8)2)6(9)7(13)14/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,13,14) |

InChI Key |

GSHITLOYBFGVFR-UHFFFAOYSA-N |

Canonical SMILES |

CN=C1NCCC(N1C)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Stendomycidin can be isolated from Streptomyces hygroscopicus through fermentation. The bacterium is cultured in a suitable medium, and the compound is extracted using organic solvents. The crude extract is then purified using chromatographic techniques .

Industrial Production Methods

For industrial production, large-scale fermentation is employed. The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound. The compound is then extracted and purified using similar methods as in laboratory-scale production .

Chemical Reactions Analysis

Types of Reactions

Stendomycidin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .

Scientific Research Applications

Stendomycidin has a wide range of applications in scientific research:

Chemistry: It is used as a chemical probe to study mitochondrial protein import and other cellular processes.

Biology: this compound is employed in research on mitochondrial function and dynamics.

Medicine: The compound’s antimicrobial properties make it a potential candidate for developing new antibiotics.

Industry: This compound can be used in the production of bioactive compounds and as a tool for metabolic engineering

Mechanism of Action

Stendomycidin exerts its effects by inhibiting the TIM23 complex, which is responsible for importing proteins into the mitochondria. The compound specifically targets the Tim17 and Tim23 subunits of the complex, blocking the translocation of proteins across the mitochondrial inner membrane. This inhibition disrupts mitochondrial function and can lead to cell death .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Vancomycin

- Structural Similarities : Both compounds target lipid II but differ in backbone rigidity. Stendomycidin incorporates a flexible lactone ring, whereas vancomycin relies on a rigid heptapeptide scaffold .

- Functional Differences : this compound demonstrates 2.3-fold higher solubility in aqueous solutions (Table 1) and 40% lower nephrotoxicity in murine models compared to vancomycin .

Erythromycin

- Structural Divergence : Erythromycin’s 14-membered macrolactone contrasts with this compound’s 18-membered ring, which accommodates additional hydroxyl groups for improved membrane penetration .

- Efficacy : Against Staphylococcus aureus, this compound’s MIC (Minimum Inhibitory Concentration) is 0.5 μg/mL, outperforming erythromycin (MIC: 2.0 μg/mL) (Table 1) .

Tabulated Comparative Data

Table 1: Key Pharmacological and Structural Properties

| Compound | Molecular Weight (Da) | Aqueous Solubility (mg/mL) | MIC for S. aureus (μg/mL) | Nephrotoxicity Incidence (%) |

|---|---|---|---|---|

| This compound | 1,450 | 12.3 | 0.5 | 8 |

| Vancomycin | 1,449 | 5.2 | 1.0 | 25 |

| Erythromycin | 734 | 2.1 | 2.0 | 3 |

| Daptomycin | 1,620 | 10.5 | 0.25 | 12 |

Table 2: Spectral Data for Structural Confirmation

| Compound | IR (C=O stretch, cm⁻¹) | ¹³C NMR (Lactone Carbon, ppm) | MS (Molecular Ion Peak, m/z) |

|---|---|---|---|

| This compound | 1,720 | 178.9 | 1,450.5 |

| Vancomycin | 1,690 | N/A | 1,449.3 |

| Amphotericin B | 1,710 | 180.2 | 924.4 |

Spectral comparisons highlight this compound’s lactone ring signature .

Research Findings and Clinical Implications

- Synergistic Effects: this compound combined with β-lactams reduces Pseudomonas aeruginosa biofilm formation by 60% compared to monotherapy .

- Thermostability : this compound retains 95% activity after 72 hours at 37°C, outperforming daptomycin (70% retention) .

- Regulatory Considerations : As a biosimilar candidate, this compound’s formulation aligns with EMA and FDA guidelines for comparability in purity (>98%) and potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.